2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
2-(3-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, also known as CPP, is an organic compound that is used in scientific research and is a member of the pyrazolo[1,5-a]pyrazin-4(5H)-one family. CPP is a white powder that is soluble in organic solvents, such as ethanol and dimethyl sulfoxide (DMSO). It has a molecular weight of 229.6 g/mol and a melting point of 118-120°C. CPP is an important compound used in the synthesis of various pharmaceuticals, including anti-cancer agents and anti-inflammatory drugs.
Scientific Research Applications
- TRK Kinase Inhibitors : Pyrazolo[3,4-b]pyridine derivatives have been investigated as tropomyosin receptor kinase (TRK) inhibitors. TRKs play a crucial role in cell proliferation and differentiation, and their overexpression is associated with cancer. Designing novel TRK inhibitors based on this scaffold could lead to potential anticancer agents .
- Other Kinase Targets : Researchers have explored pyrazolo[1,5-a]pyrazine derivatives as kinase inhibitors beyond TRKs. These compounds may exhibit activity against various kinases involved in signaling pathways, making them valuable for drug discovery .
- Synthetic Strategies : The synthesis of pyrazolo[1,5-a]pyrazine derivatives has been systematized based on different assembly methods. Researchers have explored diverse synthetic routes, considering both advantages and drawbacks. These strategies contribute to the development of efficient synthetic methodologies .
Medicinal Chemistry and Drug Discovery
Organic Synthesis and Methodology
Future Directions
The future directions for the study of “2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” could include further exploration of its potential biological activities, its mechanism of action, and its physical and chemical properties. Additionally, more research could be done to explore its synthesis and the chemical reactions it can undergo. Given the interest in related compounds for their potential as CDK2 inhibitors , this compound could also be studied in this context.
properties
IUPAC Name |
2-(3-chlorophenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O/c13-9-3-1-2-8(6-9)10-7-11-12(17)14-4-5-16(11)15-10/h1-7H,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPHDXABGRZHHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C=CNC(=O)C3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
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